2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide
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Overview
Description
2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide is a complex organic compound that features a triazole ring, a sulfanyl group, and a hydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazide moiety can be reduced to form corresponding amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the hydrazide moiety can produce amines .
Scientific Research Applications
2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, influencing cellular processes. The hydrazide moiety can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparison with Similar Compounds
Similar Compounds
- **2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide
- **2-{[5-(4-Chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-Tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E,2E)-3-(2-furyl)-2-propenylidene]acetohydrazide lies in its specific structural features, such as the tert-butyl group and the furan ring, which confer distinct chemical and biological properties compared to similar compounds .
Properties
CAS No. |
307975-55-9 |
---|---|
Molecular Formula |
C27H27N5O2S |
Molecular Weight |
485.6 g/mol |
IUPAC Name |
2-[[5-(4-tert-butylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]acetamide |
InChI |
InChI=1S/C27H27N5O2S/c1-27(2,3)21-15-13-20(14-16-21)25-30-31-26(32(25)22-9-5-4-6-10-22)35-19-24(33)29-28-17-7-11-23-12-8-18-34-23/h4-18H,19H2,1-3H3,(H,29,33)/b11-7+,28-17+ |
InChI Key |
LKQMEKAAQKIWPY-SUOQOJQUSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C=C/C4=CC=CO4 |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC=CC4=CC=CO4 |
Origin of Product |
United States |
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